molecular formula C26H27N3O3S B4056483 N-[[3-(pentanoylamino)phenyl]carbamothioyl]-4-(phenoxymethyl)benzamide

N-[[3-(pentanoylamino)phenyl]carbamothioyl]-4-(phenoxymethyl)benzamide

Cat. No.: B4056483
M. Wt: 461.6 g/mol
InChI Key: LVJTUDXMIQGIOV-UHFFFAOYSA-N
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Description

N-[[3-(pentanoylamino)phenyl]carbamothioyl]-4-(phenoxymethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenyl ring substituted with a pentanoylamino group, a carbamothioyl group, and a phenoxymethyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

N-[[3-(pentanoylamino)phenyl]carbamothioyl]-4-(phenoxymethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(pentanoylamino)phenyl]carbamothioyl]-4-(phenoxymethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-(pentanoylamino)benzoic acid: This intermediate is synthesized by reacting 3-aminobenzoic acid with pentanoyl chloride in the presence of a base such as pyridine.

    Formation of 3-(pentanoylamino)phenyl isothiocyanate: The 3-(pentanoylamino)benzoic acid is then treated with thiophosgene to form the corresponding isothiocyanate.

    Coupling with 4-(phenoxymethyl)aniline: The final step involves the reaction of 3-(pentanoylamino)phenyl isothiocyanate with 4-(phenoxymethyl)aniline under mild conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(pentanoylamino)phenyl]carbamothioyl]-4-(phenoxymethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[[3-(pentanoylamino)phenyl]carbamothioyl]-4-(phenoxymethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that result in physiological changes.

Comparison with Similar Compounds

N-[[3-(pentanoylamino)phenyl]carbamothioyl]-4-(phenoxymethyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in the aforementioned compounds.

Properties

IUPAC Name

N-[[3-(pentanoylamino)phenyl]carbamothioyl]-4-(phenoxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S/c1-2-3-12-24(30)27-21-8-7-9-22(17-21)28-26(33)29-25(31)20-15-13-19(14-16-20)18-32-23-10-5-4-6-11-23/h4-11,13-17H,2-3,12,18H2,1H3,(H,27,30)(H2,28,29,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJTUDXMIQGIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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